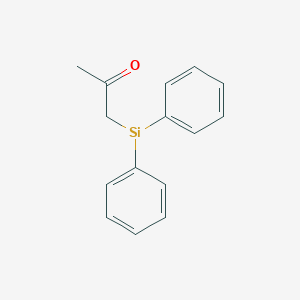
CID 70457780
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylsilyl)propan-2-one is an organosilicon compound characterized by the presence of a silicon atom bonded to two phenyl groups and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diphenylsilyl)propan-2-one can be synthesized through several methods. One common approach involves the hydrosilylation of propargyl alcohol with diphenylsilane in the presence of a catalyst. The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of 1-(Diphenylsilyl)propan-2-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions can be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylsilyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(Diphenylsilyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Diphenylsilyl)propan-2-one exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon atom acts as a nucleophile, attacking electrophilic centers in the substrate. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Molecular Targets and Pathways:
Hydrosilylation: The silicon atom targets carbon-carbon multiple bonds, facilitating their reduction.
Biological Activity: The compound’s derivatives may interact with cellular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-(Diphenylsilyl)propan-2-one can be compared with other organosilicon compounds, such as:
Diphenylsilane: Similar in structure but lacks the ketone functionality.
Triphenylsilane: Contains three phenyl groups, offering different steric and electronic properties.
Phenylsilane: A simpler compound with only one phenyl group, exhibiting different reactivity.
Uniqueness: 1-(Diphenylsilyl)propan-2-one is unique due to the presence of both silicon and ketone functionalities, allowing it to participate in a diverse range of chemical reactions and applications.
Properties
Molecular Formula |
C15H15OSi |
|---|---|
Molecular Weight |
239.36 g/mol |
InChI |
InChI=1S/C15H15OSi/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI Key |
DZECQXGSACJOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


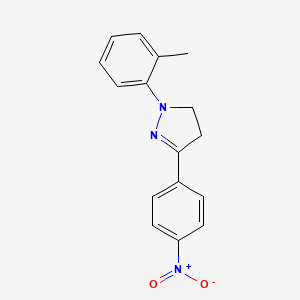
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
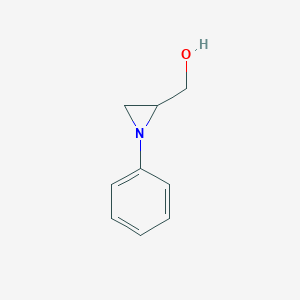
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
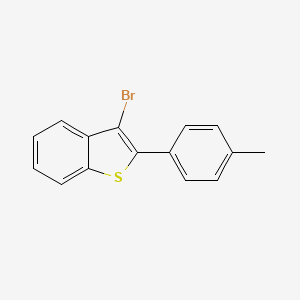

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
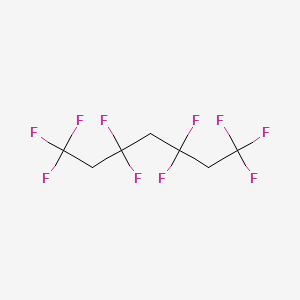
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
